Cinnarizine

Catalog No.
S1516335
CAS No.
16699-20-0
M.F
C26H28N2
M. Wt
368.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cinnarizine

CAS Number

16699-20-0

Product Name

Cinnarizine

IUPAC Name

1-benzhydryl-4-[(E)-3-phenylprop-2-enyl]piperazine

Molecular Formula

C26H28N2

Molecular Weight

368.5 g/mol

InChI

InChI=1S/C26H28N2/c1-4-11-23(12-5-1)13-10-18-27-19-21-28(22-20-27)26(24-14-6-2-7-15-24)25-16-8-3-9-17-25/h1-17,26H,18-22H2/b13-10+

InChI Key

DERZBLKQOCDDDZ-JLHYYAGUSA-N

SMILES

Array

solubility

0.00 M

Synonyms

1-(Diphenylmethyl)-4-(3-phenyl-2-propenyl)piperazine, Cinarizina Inkey, Cinarizina Ratiopharm, Cinarizine, Cinazière, Cinna, Cinnarizin AL, Cinnarizin Ratiopharm, Cinnarizin Siegfried, cinnarizin von ct, Cinnarizin-ratiopharm, Cinnarizine, Cinnarizine L Tartrate, Cinnarizine L-Tartrate, Cinnarizine L-Tartrate (1:1), Cinnarizine, (E)-Isomer, Cinnarizine, Dihydrochloride, Cinnipirine, Cisaken, Dihydrochloride Cinnarizine, Dimitronal, L-Tartrate, Cinnarizine, R 516, R-516, R516, Stugeron, Stugeron Forte, Von Ct, Cinnarizin

Canonical SMILES

C1CN(CCN1CC=CC2=CC=CC=C2)C(C3=CC=CC=C3)C4=CC=CC=C4

Isomeric SMILES

C1CN(CCN1C/C=C/C2=CC=CC=C2)C(C3=CC=CC=C3)C4=CC=CC=C4

The exact mass of the compound Cinnarizine is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.00 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 290687. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperazines. It belongs to the ontological category of N-alkylpiperazine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Pharmaceuticals. However, this does not mean our product can be used or applied in the same or a similar way.

Cinnarizine (CAS: 16699-20-0) is a highly lipophilic (LogP ~5.8) diphenylmethylpiperazine derivative that functions as a dual H1-receptor antagonist and L/T-type calcium channel blocker [1]. Classified as a Biopharmaceutics Classification System (BCS) Class II compound, it exhibits high membrane permeability but exceptionally low aqueous solubility, which heavily dictates downstream formulation strategies [2]. In procurement and material selection, cinnarizine is primarily sourced as an active pharmaceutical ingredient (API) for vestibular and rheological formulations, or as a well-characterized reference standard for use-dependent calcium channel inhibition assays[1].

Substituting cinnarizine with its closest structural analog, the difluoro-derivative flunarizine, fundamentally alters the pharmacokinetic profile of the final product. Flunarizine exhibits an extreme elimination half-life of 18–19 days, leading to significant drug accumulation and a high risk of extrapyramidal side effects upon repeated dosing [1]. In contrast, cinnarizine is cleared within 4 to 24 hours, making it strictly non-interchangeable for short-acting or acute formulation targets[2]. Furthermore, replacing cinnarizine with pure first-generation antihistamines (e.g., cyclizine or diphenhydramine) strips the formulation of its critical calcium-channel blocking activity, which is essential for dampening vestibular hair cell over-reactivity and providing neuroprotective efficacy [2].

Elimination Kinetics and Accumulation Risk

Cinnarizine exhibits a significantly shorter elimination half-life compared to its difluoro-derivative flunarizine. While flunarizine accumulates extensively with a half-life of 18 to 19 days, cinnarizine is cleared within 4 to 24 hours, minimizing the risk of severe extrapyramidal side effects (such as drug-induced parkinsonism) during repeated dosing regimens [REFS-1, REFS-2].

Evidence DimensionElimination half-life
Target Compound Data4 to 24 hours (Cinnarizine)
Comparator Or Baseline18 to 19 days (Flunarizine)
Quantified Difference>18-fold faster elimination for Cinnarizine
ConditionsIn vivo pharmacokinetic profiling

Crucial for formulating short-acting vestibular therapeutics where rapid systemic clearance is required to prevent drug accumulation.

pH-Dependent Aqueous Solubility Profile

As a weak base and BCS Class II compound, cinnarizine demonstrates extreme pH-dependent solubility that dictates its processing and formulation. It is highly soluble in acidic gastric conditions but practically insoluble at intestinal pH, necessitating specialized formulation strategies to maintain bioavailability [1].

Evidence DimensionAqueous solubility
Target Compound Data0.29 mg/mL (at pH 2.0)
Comparator Or Baseline0.002 mg/mL (at pH 6.5)
Quantified Difference145-fold decrease in solubility from gastric to intestinal pH
Conditions37°C aqueous buffer solutions

Dictates the requirement for gastric-retentive, cyclodextrin-complexed, or solubility-enhanced delivery systems in pharmaceutical development.

Frequency-Dependent Calcium Channel Inhibition

In whole-cell patch-clamp assays, cinnarizine acts as a frequency-dependent inhibitor of Cav1.3 L-type calcium channels. Increasing the stimulation frequency from 0.1 Hz to 0.2 Hz significantly enhances its inhibitory potency, differentiating its mechanism from non-frequency-dependent blockers like sclareol [1].

Evidence DimensionCav1.3 current inhibition (at 3 µM)
Target Compound Data71% inhibition (at 0.2 Hz)
Comparator Or Baseline46% inhibition (at 0.1 Hz)
Quantified Difference25% absolute increase in inhibition with higher stimulation frequency
ConditionsWhole-cell patch-clamp, 15 mM Ca2+ charge carrier, 50 ms test pulses

Makes cinnarizine a preferred reference compound for in vitro assays investigating use-dependent calcium channel blockade.

Striatal Dopamine Preservation in Neurotoxicity Models

In lactacystin-induced models of Parkinson's disease, cinnarizine provides measurable neuroprotection by preventing the decline of striatal dopamine. Administration of cinnarizine partially preserves tyrosine hydroxylase (TH) protein levels and attenuates dopamine turnover compared to vehicle-treated controls[1].

Evidence DimensionStriatal dopamine preservation
Target Compound DataAttenuated dopamine loss and turnover (10-30 mg/kg dose)
Comparator Or BaselineSevere dopamine depletion (Vehicle control)
Quantified DifferenceSignificant preservation of TH-immunoreactive neurons and DA levels
ConditionsIn vivo lactacystin-induced rat model (7-day administration)

Supports the procurement of cinnarizine as a positive control or precursor in the development of calcium-modulating neuroprotective agents.

Gastric-Retentive Formulation Development

Because cinnarizine experiences a 145-fold drop in solubility as it moves from gastric (pH 2.0) to intestinal (pH 6.5) environments, it is an ideal API for developing and benchmarking gastric-retentive drug delivery systems, such as floating tablets or solid lipid nanoparticles [1].

Reference Standard in Patch-Clamp Assays

Due to its proven frequency-dependent inhibition of Cav1.3 L-type calcium channels, cinnarizine is highly valuable as a reference standard in electrophysiological patch-clamp assays evaluating novel use-dependent neuroprotective compounds [2].

Short-Acting Vestibular Suppressant Formulations

For anti-vertigo or motion sickness applications where rapid clearance is mandatory to avoid extrapyramidal side effects, cinnarizine is selected over flunarizine due to its significantly shorter half-life (hours vs. days) [3].

XLogP3

5.8

Hydrogen Bond Acceptor Count

2

Exact Mass

368.225248902 Da

Monoisotopic Mass

368.225248902 Da

Heavy Atom Count

28

LogP

5.77 (LogP)

UNII

3DI2E1X18L

Related CAS

7002-58-6 (di-hydrochloride)

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard]

Drug Indication

For the treatment of vertigo/meniere's disease, nausea and vomiting, motion sickness and also useful for vestibular symptoms of other origins.

Drug Classes

Breast Feeding; Lactation; Milk, Human; Calcium Channel Blockers; Histamine H1 Antagonists; Vasodilator Agents

MeSH Pharmacological Classification

Calcium Channel Blockers

ATC Code

N - Nervous system
N07 - Other nervous system drugs
N07C - Antivertigo preparations
N07CA - Antivertigo preparations
N07CA02 - Cinnarizine

Mechanism of Action

Cinnarizine inhibits contractions of vascular smooth muscle cells by blocking L-type and T-type voltage gated calcium channels. Cinnarizine has also been implicated in binding to dopamine D2 receptors, histamine H1 receptors, and muscarinic acetylcholine receptors.

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Histamine
HRH1 [HSA:3269] [KO:K04149]

Pictograms

Health Hazard Environmental Hazard Irritant

Irritant;Health Hazard;Environmental Hazard

Other CAS

16699-20-0
298-57-7

Metabolism Metabolites

Cinnarizine has known human metabolites that include Benzophenone, 4-{3-[4-(diphenylmethyl)piperazin-1-yl]prop-1-en-1-yl}phenol, 1-Benzhydrylpiperazine, Cinnamaldehyde, 4-{phenyl[4-(3-phenylprop-2-en-1-yl)piperazin-1-yl]methyl}phenol, and 1-Cinnamylpiperazine.

Wikipedia

Cinnarizine

Use Classification

Pharmaceuticals

Dates

Last modified: 08-15-2023
Compounds from MacDonald et al. Identifying off-target effects and hidden phenotypes of drugs in human cells. Nature Chemical Biology, doi:10.1038/nchembio790. http://www.nature.com/naturechemicalbiology

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